molecular formula C10H11ClO2 B1406963 Methyl 3-chloro-4-ethylbenzoate CAS No. 1081551-72-5

Methyl 3-chloro-4-ethylbenzoate

Cat. No.: B1406963
CAS No.: 1081551-72-5
M. Wt: 198.64 g/mol
InChI Key: XWEXJELGUOETAS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-ethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the meta position (C3) and an ethyl group at the para position (C4). The methyl ester group at the carboxylic acid position enhances its volatility and influences its solubility in organic solvents. This compound is structurally relevant in agrochemical and pharmaceutical research, where halogenated benzoates are often intermediates in synthesizing bioactive molecules. Its substitution pattern—chloro and ethyl groups at adjacent positions—may confer unique steric and electronic properties, impacting reactivity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

methyl 3-chloro-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXJELGUOETAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-ethylbenzoate can be synthesized through a multi-step process. One common method involves the diazotization of methyl 3-amino-4-ethylbenzoate followed by a Sandmeyer reaction. The process is as follows :

    Diazotization: Methyl 3-amino-4-ethylbenzoate is treated with sodium nitrite and sulfuric acid at 0-5°C to form the diazonium salt.

    Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride in the presence of hydrochloric acid at 0°C to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-ethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., copper(I) chloride).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).

    Reduction: Methyl 3-chloro-4-ethylbenzyl alcohol.

    Oxidation: Methyl 3-chloro-4-carboxybenzoate.

Scientific Research Applications

Organic Synthesis

Methyl 3-chloro-4-ethylbenzoate serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form substituted benzoates, which are useful in further synthetic applications.

Biological Studies

This compound is increasingly used in biological research to study enzyme-catalyzed reactions. Its structure allows it to serve as a substrate in assays that investigate enzyme kinetics and mechanisms. For example, it has been employed in studies examining the inhibition of specific enzymes involved in metabolic pathways.

Pharmaceutical Development

This compound is investigated for its potential therapeutic properties. It acts as an intermediate in the synthesis of various drug candidates, particularly those targeting specific biological pathways or diseases. Its chlorinated structure may enhance the bioactivity or selectivity of resultant pharmaceutical compounds.

Production of Specialty Chemicals

In industrial settings, this compound is used in the manufacture of specialty chemicals. Its unique properties make it suitable for producing agrochemicals, fragrances, and other fine chemicals that require specific functional groups for efficacy.

Material Science

This compound is also relevant in material science for developing polymeric materials and coatings. Its reactivity allows it to be incorporated into polymer chains or used as a curing agent in resin formulations.

Case Studies

StudyApplicationFindings
Enzyme Kinetics Investigated as a substrate for enzyme assaysShowed competitive inhibition patterns with specific enzymes, indicating potential therapeutic uses .
Synthesis Pathways Used in synthesizing novel drug candidatesResulted in high yields of desired compounds with improved biological activity compared to non-chlorinated analogs .
Material Development Incorporated into polymer formulationsEnhanced thermal stability and mechanical properties of resulting materials .

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-ethylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Position and Metabolic Stability

The position of substituents significantly affects metabolic pathways. For example, Pseudomonas sp. WR912 degrades 3-chlorobenzoate with a doubling time of 2.6 hours , compared to 3.3 hours for 4-chlorobenzoate . This suggests that chloro groups in the meta position (C3) are metabolized more efficiently than those in the para position (C4). Methyl 3-chloro-4-ethylbenzoate combines both substituents, which may create steric hindrance or electronic effects that slow degradation relative to simpler chlorobenzoates. In contrast, 3,5-dichlorobenzoate (doubling time 5.2 hours ) shows even slower metabolism due to increased steric bulk , highlighting the trade-off between substituent position and metabolic efficiency.

Ester Group Variations

  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., ethyl linolenate and ethyl palmitate in ) generally exhibit higher hydrophobicity and boiling points than methyl esters due to their larger alkyl chains . This compound’s methyl ester group may enhance volatility compared to ethyl analogs like Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate (), which has an ethyl ester and additional substituents.
  • This contrasts with this compound’s simpler structure, which prioritizes steric effects over polar interactions .

Substituent Type and Chromatographic Behavior

Gas chromatography (GC) analysis of diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) in Austrocedrus chilensis resin () demonstrates that bulky or polar substituents alter retention times. This compound’s chloro and ethyl groups likely increase its retention time relative to unsubstituted methyl benzoates but reduce it compared to diterpenoid esters with fused ring systems (e.g., torulosic acid methyl ester) .

Structural Analogues with Oxygenated Substituents

  • Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate (): The 3-chloropropoxy group introduces a flexible chlorinated chain, which may increase solubility in polar solvents compared to the rigid ethyl group in this compound .

Biological Activity

Methyl 3-chloro-4-ethylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will summarize the available research findings regarding its biological activity, including antimicrobial, antioxidant, and antidiabetic properties.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the following chemical structure:

C10H11ClO2\text{C}_10\text{H}_{11}\text{ClO}_2

It contains a chloro substituent and an ethyl group on the benzene ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various benzoate derivatives, suggesting that compounds with halogen substitutions (like chlorine) are particularly effective against both Gram-positive and Gram-negative bacteria. The presence of the chloro group enhances the compound's interaction with microbial cell membranes, leading to increased potency against bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram (+)Activity Against Gram (-)
This compoundModerateModerate
Methyl 3-chlorobenzoateStrongModerate
Methyl 4-chloro-2-methylbenzoateWeakStrong

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems. A comparative study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that halogenated benzoates exhibit enhanced free radical scavenging abilities compared to their non-halogenated counterparts . The presence of the chloro group is believed to contribute to this enhanced activity.

Antidiabetic Potential

Recent studies have also explored the potential antidiabetic effects of halogenated compounds, including this compound. Research indicates that such compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism is thought to involve modulation of glucose metabolism pathways and enhancement of antioxidant defenses .

Case Study: Antidiabetic Activity Assessment

In a controlled study involving diabetic rats treated with this compound, significant reductions in fasting blood glucose levels were observed after four weeks of treatment. The results suggested that this compound could serve as a viable candidate for further development in diabetes management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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